molecular formula C11H21N B13756300 10-Methyl-3-azaspiro[5.5]undecane

10-Methyl-3-azaspiro[5.5]undecane

Cat. No.: B13756300
M. Wt: 167.29 g/mol
InChI Key: WTLYNJZNAGCLCO-UHFFFAOYSA-N
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Description

10-Methyl-3-azaspiro[55]undecane is a spirocyclic compound characterized by a unique structure where a nitrogen atom is incorporated into a spiro[55]undecane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-Methyl-3-azaspiro[5.5]undecane typically involves the construction of the spirocyclic framework through cyclization reactions. One common method is the Prins cyclization reaction, which allows the formation of the spirocyclic scaffold in a single step. This reaction involves the use of aldehydes and alkenes in the presence of an acid catalyst .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthetic routes, including olefin metathesis reactions using Grubbs catalysts. These methods, while complex and expensive, are scalable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

10-Methyl-3-azaspiro[5.5]undecane undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the spirocyclic framework.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .

Scientific Research Applications

10-Methyl-3-azaspiro[5.5]undecane has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 10-Methyl-3-azaspiro[5.5]undecane involves its interaction with specific molecular targets. For instance, as an antituberculosis agent, it inhibits the MmpL3 protein, which is essential for the survival of Mycobacterium tuberculosis. This inhibition disrupts the transport of essential lipids, leading to the death of the bacterial cells .

Comparison with Similar Compounds

10-Methyl-3-azaspiro[5.5]undecane can be compared with other spirocyclic compounds such as:

The uniqueness of 10-Methyl-3-azaspiro[5

Properties

Molecular Formula

C11H21N

Molecular Weight

167.29 g/mol

IUPAC Name

10-methyl-3-azaspiro[5.5]undecane

InChI

InChI=1S/C11H21N/c1-10-3-2-4-11(9-10)5-7-12-8-6-11/h10,12H,2-9H2,1H3

InChI Key

WTLYNJZNAGCLCO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC2(C1)CCNCC2

Origin of Product

United States

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